molecular formula C16H13N3O2 B11812025 1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole

1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole

Katalognummer: B11812025
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: YFAWQIOGYSXGDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a cyclopropyl group, a nitro group, and a phenyl group attached to the benzimidazole core, making it a unique and potentially valuable molecule for various applications.

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by nitration and cyclopropylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure settings .

Analyse Chemischer Reaktionen

1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and catalysts like palladium or nickel. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including antimicrobial and anticancer properties.

    Industry: It is used in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

The presence of the cyclopropyl, nitro, and phenyl groups in this compound makes it unique and potentially more versatile in its applications.

Eigenschaften

Molekularformel

C16H13N3O2

Molekulargewicht

279.29 g/mol

IUPAC-Name

1-cyclopropyl-5-nitro-2-phenylbenzimidazole

InChI

InChI=1S/C16H13N3O2/c20-19(21)13-8-9-15-14(10-13)17-16(18(15)12-6-7-12)11-4-2-1-3-5-11/h1-5,8-10,12H,6-7H2

InChI-Schlüssel

YFAWQIOGYSXGDP-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.